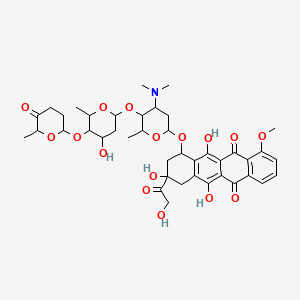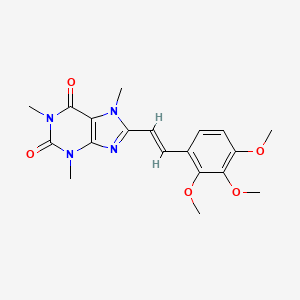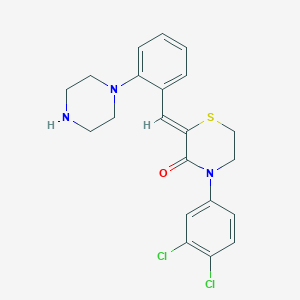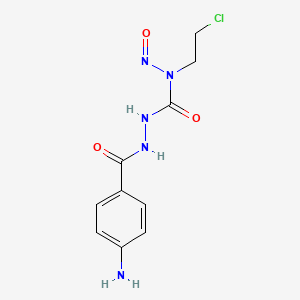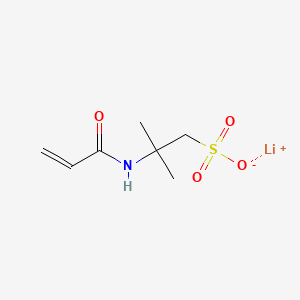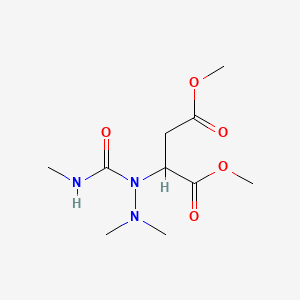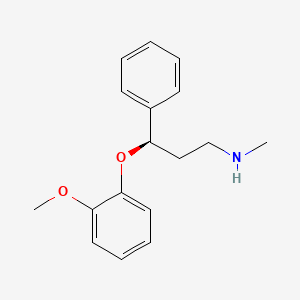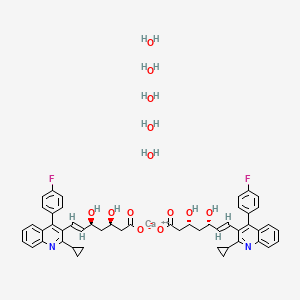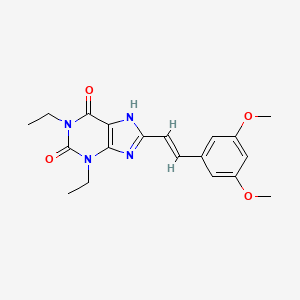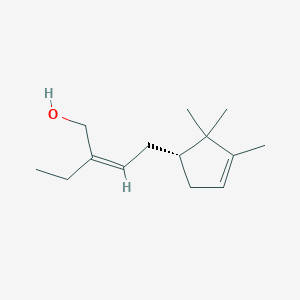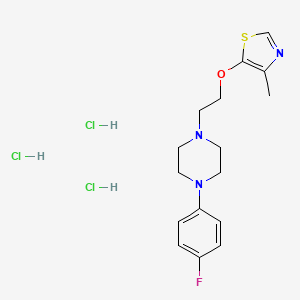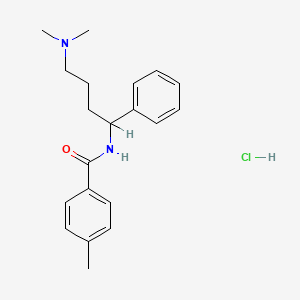
Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol .
- It belongs to the class of benzamides, which are derivatives of benzoic acid amide (benzamide) and exhibit diverse biological activities.
- The compound’s structure consists of a benzene ring (phenyl group) attached to an amide functional group, with additional methyl and methylamino substituents.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely synthesized through organic chemical reactions involving appropriate starting materials.
- Researchers may explore various synthetic strategies, such as amidation reactions or reductive amination, to obtain the desired compound.
Analyse Des Réactions Chimiques
- Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride can potentially undergo several types of reactions:
Reductive Amination: The methylamino group can be introduced via reductive amination of an appropriate precursor.
Substitution Reactions: The phenyl group may undergo electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under specific conditions.
- Common reagents and conditions would depend on the specific reaction type.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers may investigate its potential as a drug candidate due to its unique structure and potential biological activity.
Neuropharmacology: The compound’s methylamino group suggests possible interactions with neurotransmitter receptors.
Proteomics Research: It could be used as a probe or substrate in proteomics studies.
Mécanisme D'action
- The exact mechanism of action remains speculative due to limited available data.
- Potential molecular targets could include receptors, enzymes, or cellular pathways influenced by the compound.
Comparaison Avec Des Composés Similaires
- Similar compounds include benzamides, such as benzamide itself (benzoic acid amide), which lacks the methylamino and phenylbutyl substituents.
- Highlighting its uniqueness, Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride combines structural features not commonly found in other benzamides.
Remember that further research and experimental studies are necessary to fully understand the compound’s properties and applications.
Propriétés
Numéro CAS |
80704-41-2 |
|---|---|
Formule moléculaire |
C20H27ClN2O |
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)-1-phenylbutyl]-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-16-11-13-18(14-12-16)20(23)21-19(10-7-15-22(2)3)17-8-5-4-6-9-17;/h4-6,8-9,11-14,19H,7,10,15H2,1-3H3,(H,21,23);1H |
Clé InChI |
FEYTYUJTPSYDEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(CCCN(C)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


